4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid
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Overview
Description
4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C17H23NO4 . It is an isomer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid gave 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline which was reacted with aromatic carboxylic acid chlorides, and the subsequent reduction afforded 2-arylalkyl tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of this compound includes a dihydroisoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, compounds with similar structures have been used in various chemical reactions. For instance, 4,4-dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .Properties
IUPAC Name |
4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-9-11-7-6-8-12(14(19)20)13(11)17(4,5)10-18/h6-8H,9-10H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPARXBRWLYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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